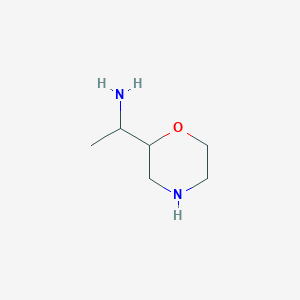

1-(Morpholin-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-morpholin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(7)6-4-8-2-3-9-6/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKVCHPNQRLOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNCCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

Starting Material:

Ethylene halides such as ethylene chloride or ethylene bromide are used as electrophilic substrates.-

- Reflux in the presence of morpholine as a nucleophile.

- Use of a base such as potassium carbonate or sodium hydroxide to facilitate nucleophilic attack.

- Solvent typically used is ethanol or acetonitrile.

Example:

Ethylene chloride + Morpholine → 1-(Morpholin-2-yl)ethan-1-amine

- Reaction parameters:

- Temperature: 80–120°C

- Reaction time: 4–12 hours

- Catalyst: None typically required, but phase transfer catalysts can enhance yield.

Data Table:

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Starting material | Ethylene halide | N/A | Ethylene chloride or bromide |

| Nucleophile | Morpholine | N/A | Excess morpholine used |

| Solvent | Ethanol, acetonitrile | Yes | Facilitates nucleophilic substitution |

| Temperature | 80–120°C | Varies | Reflux conditions |

| Reaction time | 4–12 hours | Varies | Complete conversion |

Multi-step Synthesis via Intermediate Formation

Overview:

This method involves the initial formation of a protected or activated intermediate, followed by ring closure to form the morpholine ring.

Step 1: Preparation of 2-Chloroethylamine Derivative

- Method:

- Ethylene oxide or ethylene sulfate reacts with ammonia or primary amines to form 2-aminoethanol derivatives.

- These are then chlorinated using thionyl chloride or phosphorus oxychloride to produce 2-chloroethylamine derivatives.

Step 2: Cyclization to Morpholine

- Method:

- The 2-chloroethylamine derivative reacts with morpholine or its derivatives under basic conditions.

- Intramolecular nucleophilic substitution occurs, closing the ring to form 1-(Morpholin-2-yl)ethan-1-amine .

Example Reaction:

2-Chloroethylamine + Morpholine → 1-(Morpholin-2-yl)ethan-1-amine

- Reaction conditions:

- Solvent: Ethanol or acetonitrile

- Base: Potassium carbonate or sodium hydroxide

- Temperature: 50–80°C

- Duration: 6–24 hours

Data Table:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ethylene oxide + NH3 | Ethylene oxide, ammonia, catalyst (if needed) | N/A | Forms 2-aminoethanol |

| Chlorination | SOCl2 or PCl5, reflux | N/A | Produces 2-chloroethylamine |

| Cyclization with morpholine | 2-chloroethylamine + morpholine, base, heat | 60–85 | Ring closure to form target |

Alternative Green Synthesis Approaches

Recent advances emphasize environmentally friendly methodologies, such as:

Use of ethylene sulfate as a 2-carbon electrophile for monoalkylation of primary amines, which can be further cyclized to morpholine derivatives under mild conditions, as reported in recent literature.

One-pot synthesis strategies involving the direct conversion of 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene sulfate and tBuOK, with high selectivity and yield.

Example:

- Primary amines react with ethylene sulfate in the presence of tBuOK, leading to monoalkylation, which then undergoes intramolecular cyclization to form 1-(Morpholin-2-yl)ethan-1-amine .

Data Table:

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ethylene sulfate + amine | tBuOK, ethanol, mild heating | >80 | Environmentally friendly, high yield |

| Cyclization | Mild heating, solvent control | High | Selective formation of morpholine ring |

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine ring.

Reduction: Simpler amines and alcohols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(Morpholin-2-yl)ethan-1-amine, also known as morpholinyl ethanamine, is an organic compound featuring a morpholine ring attached to an ethylamine group. It has a molecular formula of C6H13N2O. This compound is typically a colorless liquid and exhibits unique chemical properties due to its structural configuration, making it valuable in various chemical and pharmaceutical applications. The morpholine moiety contributes to its basicity and reactivity, allowing it to participate in a range of chemical transformations.

Scientific Research Applications

1-(Morpholin-2-yl)ethan-1-amine has a wide range of applications in scientific research:

- Chemistry It is employed as a building block in the synthesis of complex organic molecules.

- Biology It acts as a ligand in biochemical assays and studies involving enzyme interactions.

- Medicine It is investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

- Industry It is utilized in the production of polymers, resins, and other industrial chemicals.

Chemical Reactions

1-(Morpholin-2-yl)ethan-1-amine undergoes various chemical reactions:

- Oxidation It can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction It can be reduced to form simpler amines. Reducing agents such as lithium aluminum hydride are often used.

- Substitution The amine group can participate in nucleophilic substitution reactions. Conditions typically involve the use of alkyl halides or acyl chlorides.

1-(Morpholin-2-yl)ethan-1-amine exhibits notable biological activity, particularly in its interactions with various enzymes and proteins. It has been shown to influence cellular processes. The mechanism of action of 1-(Morpholin-2-yl)ethan-1-amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving its amine and morpholine functional groups, which can participate in hydrogen bonding and other interactions.

Mechanism of Action

The mechanism of action of 1-(Morpholin-2-yl)ethan-1-amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving its amine and morpholine functional groups, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Morpholine-Based Amines

2-(Morpholin-2-yl)ethan-1-amine (CAS: 863012-89-9)

- Structure : Differs in the substitution position of the morpholine ring (2-yl vs. 4-yl in common analogs).

- Properties : Molecular weight = 130.19 g/mol, purity = 98%. Discontinued commercial availability suggests challenges in synthesis or stability .

- Applications : Likely explored as a ligand or intermediate in drug discovery.

(1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine

- Structure : Morpholine-4-yl attached to a phenyl ring, with a chiral ethylamine chain.

- Properties: Molecular weight = 198.22 g/mol (C12H18N2O).

- Applications : Chiral building block for asymmetric synthesis in pharmaceuticals .

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride

Heterocyclic Amine Derivatives

1-(Pyridin-2-yl)ethan-1-amine

- Structure : Pyridine replaces morpholine, altering electronic properties.

- Synthesis : Asymmetric hydrogenation of 2-acetylpyridines yields chiral amines with >99% enantiomeric excess (ee) .

- Applications : Key intermediate in kinase inhibitors (e.g., Selumetinib) and bioactive ligands .

1-(Benzofuran-2-yl)ethan-1-one Oxime Ethers

Key Comparative Data

Research Findings and Implications

- Synthetic Challenges : Morpholin-2-yl derivatives are less common than morpholin-4-yl analogs, possibly due to synthetic complexity or lower stability .

- Chirality : Enantiomers of 1-(Morpholin-2-yl)ethan-1-amine may exhibit distinct pharmacological profiles, necessitating asymmetric synthesis methods akin to those used for pyridinyl amines .

- Biological Activity : While direct data is lacking, morpholine derivatives often enhance solubility and bioavailability in drug candidates (e.g., Avapritinib’s fluorophenyl-morpholine moiety) .

Biological Activity

1-(Morpholin-2-yl)ethan-1-amine, also known as morpholinyl ethanamine, is an organic compound with significant biological activity, particularly in pharmaceutical and biochemical contexts. This compound is characterized by a morpholine ring fused with an ethylamine group, resulting in a molecular formula of C6H13N2O. Its unique structure allows it to interact with various biological systems, making it a subject of interest in drug development and enzymatic studies.

The morpholine moiety in 1-(Morpholin-2-yl)ethan-1-amine contributes to its basicity and reactivity, enabling it to participate in diverse chemical transformations. Several synthesis methods have been developed for this compound, including:

- One-Pot Synthesis : Utilizing chiral auxiliary tools for asymmetric synthesis.

- Knoevenagel Reaction : Involves the condensation of aldehydes with amines to form the desired morpholine derivatives .

Biological Activity

1-(Morpholin-2-yl)ethan-1-amine exhibits various biological activities that can be categorized into several key areas:

1. Enzyme Interactions

- The compound has shown interactions with multiple enzymes, influencing cellular processes such as metabolic pathways and signaling cascades. For instance, it has been noted to affect liver and kidney functions in animal models, indicating potential toxicity at higher doses.

2. Antimicrobial Activity

- Research indicates that derivatives of morpholine compounds exhibit antibacterial properties against a range of pathogens, including multidrug-resistant strains. For example, compounds structurally related to 1-(Morpholin-2-yl)ethan-1-amine have demonstrated effective inhibition against bacterial topoisomerases, which are critical for bacterial DNA replication .

3. Neuropharmacological Effects

- Studies have suggested that morpholine derivatives may play a role in neuropharmacology, potentially influencing cognitive functions and psychiatric conditions through their interactions with neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the biological implications of 1-(Morpholin-2-yl)ethan-1-amine:

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.

- Monitor reaction progress with TLC or HPLC. Adjust pH and temperature (e.g., 0–5°C for exothermic steps) to suppress byproducts .

Basic: Which analytical techniques are most reliable for characterizing 1-(Morpholin-2-yl)ethan-1-amine?

Q. Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the morpholine ring (δ 3.6–4.0 ppm for N-CH) and ethanamine chain (δ 1.2–1.5 ppm for CH) .

- IR Spectroscopy : Detect amine N-H stretches (~3300 cm) and morpholine C-O-C vibrations (~1100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: 129.1022 g/mol) .

Basic: How is the compound’s preliminary biological activity assessed?

Q. Methodological Answer :

- In Vitro Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays.

- Enzyme Inhibition Studies : Test inhibition of monoamine oxidases (MAOs) via spectrophotometric detection of hydrogen peroxide .

Advanced: How can reaction yields be improved for large-scale synthesis?

Q. Methodological Answer :

- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination efficiency.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance solubility and reduce side reactions.

- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and scalability .

Advanced: What structural modifications enhance the compound’s receptor binding affinity?

Q. Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, F) to the morpholine ring to increase lipophilicity and blood-brain barrier penetration.

- Side Chain Elongation : Replace ethanamine with propanamine to evaluate steric effects on target engagement.

- Stereochemistry : Synthesize (R)- and (S)-enantiomers to assess chirality-dependent activity via chiral HPLC separation .

Advanced: How to resolve contradictions in reported enzymatic inhibition data?

Q. Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (pH 7.4, 37°C) using recombinant enzymes.

- Negative Controls : Include known inhibitors (e.g., clorgyline for MAO-A) to validate assay sensitivity.

- Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-lab variability .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with serotonin receptors (PDB: 5I6X).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Modeling : Develop regression models correlating substituent electronegativity with IC values .

Advanced: How to address analytical challenges in detecting degradation products?

Q. Methodological Answer :

- Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze via LC-MS.

- Degradation Pathways : Identify oxidation products (e.g., morpholine N-oxide) using tandem MS/MS.

- X-ray Crystallography : Resolve ambiguous peaks by co-crystallizing with heavy atoms (e.g., SHELX-refined structures) .

Advanced: What strategies improve the compound’s metabolic stability?

Q. Methodological Answer :

- Deuterium Labeling : Replace labile C-H bonds with C-D bonds to slow hepatic CYP450 metabolism.

- Prodrug Design : Mask the amine group with acetyl or tert-butyloxycarbonyl (Boc) protectors for sustained release .

Advanced: How to validate the compound’s selectivity across receptor subtypes?

Q. Methodological Answer :

- Panel Screening : Test against 50+ GPCRs, ion channels, and kinases (e.g., Eurofins Cerep panels).

- Kinetic Studies : Measure K values via surface plasmon resonance (SPR) for high- vs. low-affinity targets.

- Transcriptomics : Use RNA-seq to identify off-target gene expression changes in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.